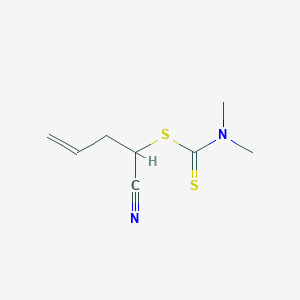
1-Cyanobut-3-en-1-yl dimethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanobut-3-en-1-yl dimethylcarbamodithioate is a chemical compound with a unique structure that includes a cyano group, an enyl group, and a dimethylcarbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyanobut-3-en-1-yl dimethylcarbamodithioate typically involves the reaction of 1-cyanobut-3-en-1-ol with dimethylcarbamodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include base catalysts and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Cyanobut-3-en-1-yl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano or enyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyanobut-3-en-1-yl dimethylcarbamodithioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyanobut-3-en-1-yl dimethylcarbamodithioate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and enyl group can participate in binding interactions, while the dimethylcarbamodithioate moiety may modulate the compound’s reactivity and stability. Specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Carbamodithioic acid, dimethyl-, 1-cyano-3-butenyl ester: Similar structure with slight variations in functional groups.
1-Cyano-2-(trichloroethyl)cyclopropanes: Shares the cyano group but differs in the overall structure.
Uniqueness
1-Cyanobut-3-en-1-yl dimethylcarbamodithioate is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in other similar compounds. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
61540-38-3 |
|---|---|
Molecular Formula |
C8H12N2S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
1-cyanobut-3-enyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C8H12N2S2/c1-4-5-7(6-9)12-8(11)10(2)3/h4,7H,1,5H2,2-3H3 |
InChI Key |
UBQFTKCZUWNNKC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SC(CC=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















